molecular formula C22H25N3O B5082353 (2R*,6S*)-4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine

(2R*,6S*)-4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine

Cat. No.: B5082353
M. Wt: 347.5 g/mol
InChI Key: MDABBCUXNKQWLL-CALCHBBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R*,6S*)-4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine, also known as BIPM, is a chemical compound that has been widely studied for its potential applications in scientific research. BIPM belongs to the class of morpholine derivatives and is known for its unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of (2R*,6S*)-4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine is not yet fully understood. However, studies have shown that this compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2R*,6S*)-4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on (2R*,6S*)-4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the exact mechanism of action of this compound and the development of more potent analogs. Additionally, more research is needed to determine the potential applications of this compound in other areas of scientific research.

Synthesis Methods

The synthesis of (2R*,6S*)-4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine involves a multi-step process that requires the use of several chemicals and reagents. The most commonly used method for synthesizing this compound involves the reaction of 3-(4-biphenylyl)-1H-pyrazole-4-carboxylic acid with 2,6-dimethylmorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

(2R*,6S*)-4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential applications in drug discovery and development.

Properties

IUPAC Name

(2S,6R)-2,6-dimethyl-4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-16-13-25(14-17(2)26-16)15-21-12-23-24-22(21)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-12,16-17H,13-15H2,1-2H3,(H,23,24)/t16-,17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDABBCUXNKQWLL-CALCHBBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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